4-fluoro-2-methyl-5-nitrobenzene-1-sulfonamide
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Overview
Description
4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C7H6FNO2S. It is a derivative of benzene and contains a fluorine atom, a nitro group, a methyl group, and a sulfonamide group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-2-methyl-5-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the nitration of 4-fluoro-2-methylbenzene to introduce the nitro group. Subsequent steps may include sulfonation to introduce the sulfonamide group. The reaction conditions often require careful control of temperature, pressure, and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can help achieve high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonamide can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) can be employed to reduce the nitro group to an amine.
Substitution: Various nucleophiles and electrophiles can be used to substitute the fluorine, nitro, or sulfonamide groups.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of different derivatives depending on the substituting group.
Scientific Research Applications
4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-fluoro-2-methyl-5-nitrobenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the nitro group and sulfonamide group can influence its binding affinity and reactivity with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
2-fluoro-4-methyl-5-nitrobenzene-1-sulfonamide
4-fluoro-2-methyl-1-nitrobenzene
Uniqueness: 4-Fluoro-2-methyl-5-nitrobenzene-1-sulfonamide is unique due to its specific arrangement of substituents on the benzene ring, which affects its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1514740-50-1 |
---|---|
Molecular Formula |
C7H7FN2O4S |
Molecular Weight |
234.2 |
Purity |
95 |
Origin of Product |
United States |
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